molecular formula C37H33N3O7 B12282342 ROX NHS ester, 6-isomer

ROX NHS ester, 6-isomer

Cat. No.: B12282342
M. Wt: 631.7 g/mol
InChI Key: PLTIOQHKDXDXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ROX NHS ester, 6-isomer, also known as Rhodamine X N-hydroxysuccinimide ester, is a highly fluorescent and photostable rhodamine dye. This compound is widely used in various scientific applications, particularly in the labeling of amino-groups in peptides, proteins, and amino-oligonucleotides. It is often employed in quantitative polymerase chain reaction (qPCR) due to its compatibility with qPCR instruments that have ROX channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ROX NHS ester, 6-isomer, typically involves the reaction of Rhodamine X with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The product is then purified using chromatographic techniques to obtain the pure 6-isomer .

Industrial Production Methods

In industrial settings, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure high yield and purity. The compound is typically stored at -20°C in the dark to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

ROX NHS ester, 6-isomer, primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly selective and efficient, making it ideal for labeling biomolecules .

Common Reagents and Conditions

The reaction of this compound, with amines is typically carried out in a carbonate/bicarbonate buffer (pH 9) at room temperature. The reaction time is usually around 60 minutes. Common reagents include amino-modified oligonucleotides, peptides, and proteins .

Major Products Formed

The major products formed from the reaction of this compound, with amines are ROX-labeled biomolecules. These labeled compounds are highly fluorescent and can be easily detected using fluorescence-based techniques .

Scientific Research Applications

ROX NHS ester, 6-isomer, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ROX NHS ester, 6-isomer, involves the formation of a covalent bond between the NHS ester group and the primary amine group of the target molecule. This reaction results in the formation of a stable amide bond, effectively labeling the target molecule with the fluorescent rhodamine dye. The labeled molecule can then be detected using fluorescence-based techniques, allowing for precise tracking and analysis .

Comparison with Similar Compounds

ROX NHS ester, 6-isomer, is unique due to its high fluorescence and photostability. Similar compounds include:

This compound, stands out due to its compatibility with qPCR instruments and its high photostability, making it a preferred choice for many applications.

Properties

Molecular Formula

C37H33N3O7

Molecular Weight

631.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate

InChI

InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-35(43)22-9-10-23-26(19-22)37(46-36(23)44)27-17-20-5-1-13-38-15-3-7-24(31(20)38)33(27)45-34-25-8-4-16-39-14-2-6-21(32(25)39)18-28(34)37/h9-10,17-19H,1-8,11-16H2

InChI Key

PLTIOQHKDXDXSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1

Origin of Product

United States

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